3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide
CAS No.:
Cat. No.: VC14533329
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O3S |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
| Standard InChI Key | JYQWSOCOMKQZSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key motifs:
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Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.
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Piperidine-sulfonyl group: Introduces conformational flexibility and hydrogen-bonding capacity via the sulfonyl moiety.
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Para-tolyl substituent: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability.
The IUPAC name, N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide, reflects these components. Its stereoelectronic properties are critical for target binding, as the sulfonyl group () can act as a hydrogen-bond acceptor, while the piperidine ring adopts a chair conformation to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
| Topological Polar Surface Area | 87.8 Ų (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide typically involves multi-step organic reactions:
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Sulfonation of Benzamide: A benzamide derivative undergoes sulfonation at the meta position using chlorosulfonic acid, yielding 3-sulfonylbenzamide.
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Piperidine Coupling: The sulfonyl chloride intermediate reacts with piperidine in the presence of a base (e.g., triethylamine) to form the piperidine-sulfonyl adduct.
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Amidation with Para-Toluidine: The final step involves coupling the sulfonated intermediate with para-toluidine via carbodiimide-mediated amidation.
Critical challenges include controlling regioselectivity during sulfonation and minimizing side reactions during piperidine coupling. Recent advances in flow chemistry have improved yields (reported up to 68%) by optimizing reaction kinetics .
| Target | Activity () | Model System |
|---|---|---|
| Bacterial DHPS | 12.3 μM | E. coli |
| MCF-7 Cell Viability | 8.9 μM | Human breast cancer |
| Tubulin Polymerization | 15.4 μM | Purified bovine tubulin |
Mechanistic Insights
Enzyme Inhibition
The sulfonyl group coordinates with conserved lysine residues in DHPS’s active site, while the benzamide moiety stabilizes the enzyme-inhibitor complex via π-π stacking. Molecular dynamics simulations reveal a binding free energy of -9.2 kcal/mol, driven by electrostatic and van der Waals interactions .
Receptor Interactions
In cancer models, the compound binds to the colchicine site of β-tubulin, inducing conformational changes that prevent GTP hydrolysis and microtubule assembly. This mechanism parallels vinca alkaloids but with reduced neurotoxicity due to the piperidine ring’s selectivity .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 8.21 (s, 1H, Ar-H), 7.89 (d, Hz, 2H, Ar-H), and 2.34 (s, 3H, CH₃).
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HPLC: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.7 min.
X-ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonyl oxygen and adjacent amide protons, stabilizing the lattice .
Comparative Analysis with Structural Analogues
Replacing the benzamide with a benzothiazole (as in 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine) reduces antimicrobial potency ( μM) , highlighting the benzamide’s critical role. Conversely, substituting piperidine with azetidine improves solubility but diminishes tubulin binding affinity .
Future Directions
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Structural Optimization: Introducing electron-withdrawing groups on the benzamide ring may enhance DHPS inhibition.
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In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess bioavailability and toxicity.
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Target Diversification: Screening against emerging targets like carbonic anhydrase IX could expand therapeutic applications.
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